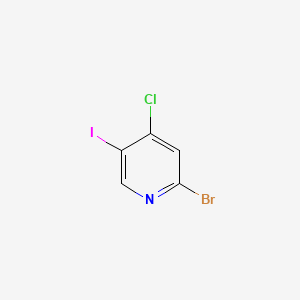

2-Bromo-4-chloro-5-iodopyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Bromo-4-chloro-5-iodopyridine” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It can be used to develop fluorescent compounds and is also a useful reagent for investigating the structure/activity relationships of non-nucleoside adenosine kinase inhibitors .

Synthesis Analysis

While specific synthesis methods for “2-Bromo-4-chloro-5-iodopyridine” were not found, a related compound “5-bromo-2-chloro-4-fluoro-3-iodopyridine” has been synthesized using halogen dance reactions .Molecular Structure Analysis

The molecular formula of “2-Bromo-4-chloro-5-iodopyridine” is C5H3BrIN . The average mass is 283.892 Da and the monoisotopic mass is 282.849335 Da .Chemical Reactions Analysis

While specific chemical reactions involving “2-Bromo-4-chloro-5-iodopyridine” were not found, it’s worth noting that heteroaryl halides like this compound are often used in Suzuki–Miyaura cross-coupling reactions . These reactions are widely used for heteroarene elaboration with C–C bond formation, particularly in a pharmaceutical discovery chemistry setting .Physical And Chemical Properties Analysis

“2-Bromo-4-chloro-5-iodopyridine” is a white crystalline solid . It has a melting point of 121-123 °C (lit.) . The density is predicted to be 2.347±0.06 g/cm3 .Aplicaciones Científicas De Investigación

- 2-Bromo-4-chloro-5-iodopyridine and its analogs are valuable as intermediates in the synthesis of pentasubstituted pyridines, which have significant applications in medicinal chemistry (Wu et al., 2022).

- Halogen dance reactions, a type of chemical transformation, can be used effectively with this compound and its analogs to synthesize a variety of pyridine derivatives with desired functionalities (Pieterse & Hertog, 2010).

- In chemoselective Sonogashira reactions, halogen-rich pyridines like 2-Bromo-4-chloro-5-iodopyridine are used as substrates to synthesize non-symmetrical alkynylated pyridines, which are useful in fluorescence applications (Rivera et al., 2019).

- The compound and its derivatives are used in the synthesis of various pyridine derivatives, including 2,4-diaryl pyridines and bipyridines, through one-pot reactions, highlighting its versatility as a chemical building block (Duan et al., 2004).

- It serves as a precursor in the creation of structural manifolds and has applications in the manufacturing process of industrial pesticides (Schlosser & Bobbio, 2002).

- 2-Bromo-4-chloro-5-iodopyridine is used in the synthesis of functionalized pyridine derivatives, which are crucial in developing pharmaceuticals, including potent anticancer agents (Song et al., 2004).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-bromo-4-chloro-5-iodopyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClIN/c6-5-1-3(7)4(8)2-9-5/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMDUEIACPFVIJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)I)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClIN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20744292 |

Source

|

| Record name | 2-Bromo-4-chloro-5-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20744292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-chloro-5-iodopyridine | |

CAS RN |

1364663-37-5 |

Source

|

| Record name | 2-Bromo-4-chloro-5-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20744292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B578345.png)

![4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B578359.png)